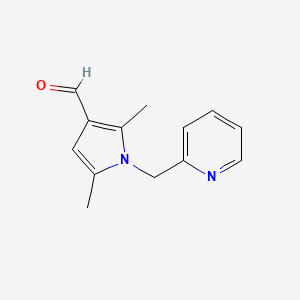2,5-Dimethyl-1-pyridin-2-ylmethyl-1H-pyrrole-3-carbaldehyde
CAS No.: 879053-20-0
Cat. No.: VC5683111
Molecular Formula: C13H14N2O
Molecular Weight: 214.268
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 879053-20-0 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.268 |
| IUPAC Name | 2,5-dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H14N2O/c1-10-7-12(9-16)11(2)15(10)8-13-5-3-4-6-14-13/h3-7,9H,8H2,1-2H3 |
| Standard InChI Key | HKXZVKKNFBABIW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(N1CC2=CC=CC=N2)C)C=O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is 2,5-dimethyl-1-[(pyridin-2-yl)methyl]-1H-pyrrole-3-carbaldehyde. Its structure comprises a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted with methyl groups at positions 2 and 5. A pyridin-2-ylmethyl group () is attached to the pyrrole’s nitrogen atom, while a formyl group () occupies position 3 . The SMILES notation encapsulates this arrangement, emphasizing the connectivity between the pyrrole and pyridine moieties .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via multistep organic reactions, typically beginning with the Paal-Knorr pyrrole synthesis. This method involves condensing a 1,4-diketone—such as 2,5-hexanedione—with a primary amine. For instance, reacting 2,5-hexanedione with pyridin-2-ylmethylamine under microwave irradiation yields the pyrrole core . Subsequent formylation at position 3 is achieved through the Vilsmeier-Haack reaction, employing phosphorus oxychloride () and dimethylformamide () to generate the carbaldehyde functionality .
| Purity | Size | Price (USD) | Lead Time |
|---|---|---|---|
| 98% | 500 mg | 650.00 | 1–3 weeks |
| 98% | 1 g | 796.00 | 1–3 weeks |
| 98% | 5 g | 1,254.00 | 1–3 weeks |
| 98% | 10 g | 1,674.00 | 1–3 weeks |
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s density is approximately 1.11 g/cm³, consistent with related pyrrole-carbaldehyde derivatives . While its exact melting and boiling points are unreported, analogous compounds exhibit boiling points near 367°C , suggesting moderate thermal stability. The carbaldehyde group confers limited water solubility, necessitating polar aprotic solvents like dimethyl sulfoxide (DMSO) for biological assays .
Applications in Scientific Research
Medicinal Chemistry and Drug Discovery
Though direct antitubercular data are lacking, structurally similar 2,5-dimethylpyrroles demonstrate potent activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL) . The pyridin-2-ylmethyl substituent may enhance membrane permeability, as evidenced by molecular docking studies showing interactions with hydrophobic pockets in bacterial enzymes . Hybrid derivatives combining this scaffold with known pharmacophores (e.g., isoniazid) are under investigation for multidrug-resistant tuberculosis .
Materials Science
The conjugated π-system of the pyrrole-pyridine framework suggests utility in organic electronics. Pyrrole derivatives are explored as hole-transport materials in perovskite solar cells, where their electron-donating capabilities improve device efficiency . Functionalization of the carbaldehyde group with electron-accepting moieties could yield push-pull chromophores for optoelectronic applications.
Future Directions and Challenges
Pharmacological Optimization
Lead optimization efforts should address the compound’s metabolic stability. In silico predictions indicate susceptibility to aldehyde oxidase-mediated oxidation, which could limit bioavailability . Strategies such as prodrug formulation or replacing the carbaldehyde with a bioisostere (e.g., nitrile) may mitigate this issue.
Synthetic Methodology Improvements
Current routes suffer from moderate yields (~40–60%) during the reductive amination step . Transitioning to catalytic asymmetric synthesis could enable access to enantiopure derivatives, which are critical for targeting chiral biological receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume